Cas no 705969-01-3 (N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide)
![N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide structure](https://www.kuujia.com/scimg/cas/705969-01-3x500.png)
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 705969-01-3
- N-(2-chlorophenyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide
- N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
- N-(2-Chlorophenyl)-2-{{1-(1-naphthalenyl)-1H-tetrazol-5-yl}thio}acetamide
- N-(2-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
- SCHEMBL1702494
- F3040-3038
- CHEMBL231539
- AKOS000743803
- N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- N-(2-chlorophenyl)-2-[1-(1-naphthyl)tetrazol-5-yl]sulfanyl-acetamide
- SMDQHIAPRXGYRK-UHFFFAOYSA-N
- STL262906
- N-(2-Chlorophenyl)-2-[[1-(1-naphthalenyl)-1H-tetrazol-5-yl]thio]acetamide
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- Inchi: 1S/C19H14ClN5OS/c20-15-9-3-4-10-16(15)21-18(26)12-27-19-22-23-24-25(19)17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,21,26)
- InChI Key: SMDQHIAPRXGYRK-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1Cl)(=O)CSC1N(C2=C3C(C=CC=C3)=CC=C2)N=NN=1
Computed Properties
- Exact Mass: 395.0607590g/mol
- Monoisotopic Mass: 395.0607590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 98Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.88±0.70(Predicted)
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3040-3038-5mg |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3040-3038-2μmol |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3040-3038-20μmol |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3040-3038-5μmol |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3040-3038-20mg |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3040-3038-25mg |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3040-3038-2mg |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3040-3038-3mg |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3040-3038-4mg |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3040-3038-10μmol |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
705969-01-3 | 90%+ | 10μl |
$69.0 | 2023-04-28 |
N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Comprehensive Analysis of N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide (CAS 705969-01-3): Structure, Applications, and Research Insights
The chemical compound N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide (CAS 705969-01-3) has garnered significant attention in recent years due to its unique molecular structure and potential applications in pharmaceutical and material science research. This heterocyclic compound, featuring a naphthalene core linked to a tetrazole ring via a sulfanylacetamide bridge, represents an intriguing subject for researchers exploring small-molecule drug discovery and bioconjugation chemistry.
With the growing interest in targeted drug delivery systems and enzyme inhibition, compounds like 705969-01-3 are frequently studied for their potential as pharmacological scaffolds. The presence of both chlorophenyl and naphthyl groups in its structure suggests possible interactions with aromatic receptor sites, making it a candidate for structure-activity relationship (SAR) studies. Recent literature searches indicate rising interest in "tetrazole-containing bioactive compounds" and "naphthalene derivatives in medicinal chemistry" - areas where this compound shows particular promise.
The synthesis of N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions, with researchers particularly focusing on optimizing the tetrazole ring formation and thioether linkage. These synthetic challenges align with current trends in "green chemistry approaches for heterocycle synthesis" - a hot topic in academic and industrial research circles. The compound's molecular weight of 395.89 g/mol and moderate lipophilicity make it suitable for various biophysical characterization techniques, including HPLC analysis and mass spectrometry.
From a drug discovery perspective, the 1,2,3,4-tetrazol-5-yl moiety in 705969-01-3 is particularly noteworthy as it serves as a bioisostere for carboxylic acids, potentially improving metabolic stability. This characteristic has led to its inclusion in studies investigating "metabolically stable drug candidates" and "improved oral bioavailability" - key phrases frequently searched by medicinal chemists. The compound's chlorophenyl component may contribute to π-π stacking interactions with biological targets, a feature currently explored in "computational drug design" research.
In material science applications, the naphthalene-tetrazole hybrid structure of N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide shows potential for developing functional organic materials. Researchers investigating "organic semiconductors" and "molecular electronics" have shown interest in similar compounds due to their electron-rich aromatic systems and potential charge transport properties. The compound's thermal stability and crystallinity are subjects of ongoing characterization studies.
Analytical methods for 705969-01-3 typically involve advanced techniques such as NMR spectroscopy (particularly 1H and 13C), FT-IR for functional group identification, and X-ray crystallography for structural confirmation. These methodologies align with current industry demands for "comprehensive compound characterization" and "quality control in chemical synthesis". The compound's chromatographic behavior has been studied using reverse-phase HPLC with various mobile phase compositions.
Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) properties of N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide are subjects of predictive modeling studies, particularly using in silico tools for "pharmacokinetic prediction". The chlorine substituent and sulfur linkage in its structure prompt investigations into its environmental fate and potential biodegradation pathways - topics increasingly important in "green pharmaceutical development".
Future research directions for CAS 705969-01-3 may explore its potential as a molecular probe or chemical biology tool, particularly in studying protein-ligand interactions. The compound's structural features make it a candidate for "fragment-based drug discovery" approaches, currently a trending topic in pharmaceutical research. Additionally, modifications of its tetrazole ring could lead to derivatives with enhanced biological activity or improved physicochemical properties.
In conclusion, N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide represents a versatile chemical entity with applications spanning medicinal chemistry, materials science, and chemical biology. Its unique combination of aromatic systems, heterocyclic components, and functional groups continues to inspire innovative research across multiple scientific disciplines, addressing current challenges in small-molecule development and functional material design.
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